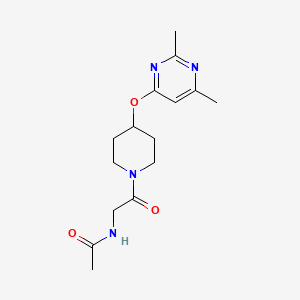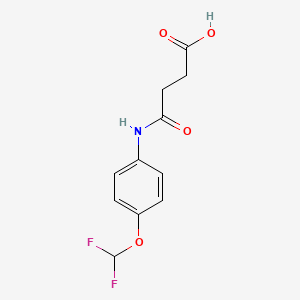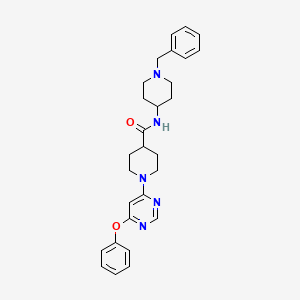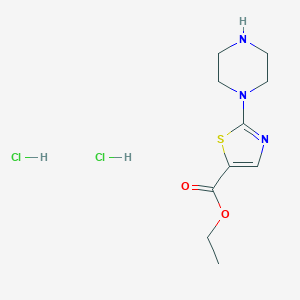
3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide" is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction, which is a versatile method for introducing aryl groups into the pyrazole ring . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrates the use of ethyl 2-cyano-3,3-dimethylthioacrylate in the treatment of pyrazole intermediates . These methods highlight the diverse synthetic routes available for the preparation of pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS . The crystal structure of certain pyrazole compounds has been determined by X-ray diffraction, providing detailed insights into their molecular geometry . These techniques are crucial for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, substitution, and acetylation. For example, brominated trihalomethylenones are used as precursors for the synthesis of various substituted pyrazoles through cyclocondensation reactions with hydrazine monohydrate . Acetylation reactions of ethyl 3-amino-1H-pyrazole-4-carboxylate yield acetylated products, demonstrating the reactivity of nitrogen atoms in the pyrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and molecular structure. These properties can be studied using various analytical techniques, as mentioned earlier. For instance, the solubility, melting point, and stability of these compounds can be affected by the presence of substituents such as bromine, methyl, or carboxylic acid groups. The reactivity of pyrazole derivatives towards nucleophiles and electrophiles is also an important aspect of their chemical behavior .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-(Aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide and its derivatives are frequently used in the synthesis of various chemical compounds. For example, a study explored its role as an intermediate in the synthesis of chlorantraniliprole, a novel insecticide (Niu Wen-bo, 2011). Similarly, derivatives of this compound have been used in creating various pyrazole-based chemicals with potential biological activities (M. Martins et al., 2013).
Structural and Chemical Properties
- Research has been conducted on the structural and spectral properties of pyrazole derivatives, which includes compounds related to this compound. These studies help in understanding the chemical characteristics and potential applications of these compounds (S. Viveka et al., 2016).
Potential in Corrosion Inhibition
- Some derivatives of this compound have been studied for their effectiveness as corrosion inhibitors. For example, pyrazole derivatives have shown potential in reducing the corrosion rate of steel in certain acidic environments (L. Herrag et al., 2007).
Application in Antifungal and Antibacterial Pharmacophores
- There is research indicating the use of pyrazole derivatives, related to this compound, in developing antitumor, antifungal, and antibacterial pharmacophores. These studies explore the bioactive sites and molecular structures that contribute to their biological activities (A. Titi et al., 2020).
Dye and Pigment Industry Applications
- Research has been conducted on using pyrazole derivatives in the dye and pigment industry. These studies focus on the synthesis and properties of dyes derived from pyrazole compounds, which could include derivatives of this compound (T. Tao et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2.BrH/c1-10-5(6(11)12)4(7)3(2-8)9-10;/h2,8H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYFVIMHGFIVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CN)Br)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3010440.png)
![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)
![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)




![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)
![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)